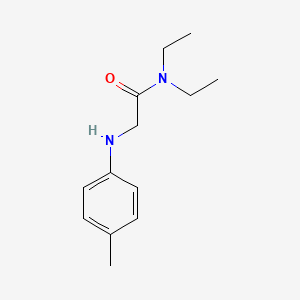

N,N-Diethyl-N~2~-(4-methylphenyl)glycinamide

Beschreibung

N,N-Diethyl-N~2~-(4-Methylphenyl)glycinamid ist eine organische Verbindung, die zur Klasse der Amide gehört. Sie zeichnet sich durch das Vorhandensein eines Glycinamid-Grundgerüsts aus, das mit Diethyl- und 4-Methylphenylgruppen substituiert ist.

Eigenschaften

CAS-Nummer |

142713-10-8 |

|---|---|

Molekularformel |

C13H20N2O |

Molekulargewicht |

220.31 g/mol |

IUPAC-Name |

N,N-diethyl-2-(4-methylanilino)acetamide |

InChI |

InChI=1S/C13H20N2O/c1-4-15(5-2)13(16)10-14-12-8-6-11(3)7-9-12/h6-9,14H,4-5,10H2,1-3H3 |

InChI-Schlüssel |

FRTDHDUGZLGQQM-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C(=O)CNC1=CC=C(C=C1)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N,N-Diethyl-N~2~-(4-Methylphenyl)glycinamid beinhaltet typischerweise die Reaktion von Glycinderivaten mit Diethylamin und 4-Methylphenylverbindungen. Eine übliche Methode beinhaltet die Amidierung von Glycin mit Diethylamin in Gegenwart eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC) und 4-Dimethylaminopyridin (DMAP). Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt .

Industrielle Produktionsverfahren

Die industrielle Produktion von N,N-Diethyl-N~2~-(4-Methylphenyl)glycinamid kann ähnliche Synthesewege beinhalten, jedoch im größeren Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Zusätzlich werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

N,N-Diethyl-N~2~-(4-Methylphenyl)glycinamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH~4~) durchgeführt werden, um Amin-Derivate zu erhalten.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.

Substitution: Nukleophile wie Halogenide oder Alkoxide in polaren Lösungsmitteln.

Hauptprodukte

Oxidation: Bildung von N,N-Diethyl-N~2~-(4-Methylphenyl)glycinamidoxiden.

Reduktion: Bildung von N,N-Diethyl-N~2~-(4-Methylphenyl)amin-Derivaten.

Substitution: Bildung von substituierten Amiden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N,N-Diethyl-N~2~-(4-Methylphenyl)glycinamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Zum Beispiel kann sie bestimmte Enzyme durch Bildung stabiler Komplexe hemmen und so Stoffwechselwege beeinflussen. Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.

Wirkmechanismus

The mechanism of action of N,N-Diethyl-N~2~-(4-methylphenyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- N,N-Diethyl-N~2~-(4-Methylphenyl)acetamid

- N,N-Diethyl-N~2~-(4-Methylphenyl)propionamid

- N,N-Diethyl-N~2~-(4-Methylphenyl)butyramid

Einzigartigkeit

N,N-Diethyl-N~2~-(4-Methylphenyl)glycinamid ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Im Vergleich zu ähnlichen Verbindungen kann es eine andere Reaktivität, Stabilität und biologische Aktivität aufweisen, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.